molecular formula C12H22O11 B1673742 Kojibiose CAS No. 2140-29-6

Kojibiose

Cat. No.: B1673742
CAS No.: 2140-29-6
M. Wt: 342.30 g/mol
InChI Key: PZDOWFGHCNHPQD-OQPGPFOOSA-N
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Description

Kojibiose is a naturally occurring disaccharide composed of two glucose molecules linked by an α-(1→2) glycosidic bond. It is found in various natural sources such as honey, sake, and koji extract. This compound has a mild sweet taste and low caloric content, making it a potential sugar substitute. Additionally, it possesses prebiotic properties, which can promote the growth of beneficial gut bacteria .

Biochemical Analysis

Biochemical Properties

Kojibiose plays a significant role in biochemical reactions, particularly in the context of glycoside hydrolasesThis enzyme, originating from the bacterium Mucilaginibacter mallensis, hydrolyzes this compound and alpha-1,2-oligoglucans with high specificity . The interaction between this compound and this compound hydrolase involves the cleavage of the glycosidic bond, resulting in the release of glucose molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to have prebiotic effects, promoting the growth of beneficial gut bacteria. This can lead to improved gut health and enhanced immune function. Additionally, this compound may impact cellular metabolism by serving as a low-calorie energy source, potentially influencing energy balance and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to this compound hydrolase, facilitating the hydrolysis of the glycosidic bond. This interaction is characterized by the enzyme’s active site recognizing and binding to the alpha-1,2-glycosidic linkage of this compound. The hydrolysis reaction results in the release of glucose molecules, which can then be utilized in various metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound maintains its prebiotic properties and continues to promote beneficial gut bacteria growth over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to promote gut health and improve metabolic functions without adverse effects. At high doses, this compound may cause gastrointestinal discomfort or other adverse effects. It is important to determine the optimal dosage to maximize the beneficial effects while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to carbohydrate metabolism. The hydrolysis of this compound by this compound hydrolase releases glucose molecules, which can enter glycolysis or other metabolic pathways. This compound may also interact with other enzymes and cofactors involved in carbohydrate metabolism, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can be metabolized or utilized in various biochemical reactions. The distribution of this compound within tissues may also be influenced by its interaction with binding proteins that help localize and accumulate the compound in specific areas .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may be directed to the cytoplasm, where it can interact with enzymes involved in carbohydrate metabolism. The localization of this compound within specific subcellular compartments can impact its activity and function, influencing various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kojibiose can be synthesized through enzymatic methods. One common approach involves the use of sucrose phosphorylase, which catalyzes the transfer of a glucose moiety from sucrose to glucose, forming this compound. The optimal reaction conditions for this synthesis include a pH of 7.0, a temperature of 50°C, and a reaction time of 30 hours .

Industrial Production Methods

Industrial production of this compound is challenging due to its low natural abundance. recent advancements have made it possible to produce this compound on a larger scale. One method involves the heterologous expression of sucrose phosphorylase in Bacillus subtilis, a food-grade microorganism. This method has shown high yields and selectivity for this compound production .

Chemical Reactions Analysis

Types of Reactions

Kojibiose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphorolysis: Requires phosphate as a reagent and is catalyzed by this compound phosphorylase.

    Hydrolysis: Catalyzed by this compound hydrolase under mild conditions.

Major Products

    Phosphorolysis: Produces glucose and beta-D-glucose 1-phosphate.

    Hydrolysis: Produces glucose.

Comparison with Similar Compounds

Kojibiose is similar to other disaccharides such as maltose, trehalose, nigerose, and isomaltose. it is unique due to its α-(1→2) glycosidic bond, which is less common compared to the α-(1→4) and α-(1→6) linkages found in other disaccharides. This unique linkage contributes to its distinct properties, such as its prebiotic effects and low caloric content .

List of Similar Compounds

  • Maltose
  • Trehalose
  • Nigerose
  • Isomaltose

Properties

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDOWFGHCNHPQD-OQPGPFOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943954
Record name 2-O-alpha-D-Glucopyranosyl-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kojibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2140-29-6
Record name Kojibiose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kojibiose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-O-alpha-D-Glucopyranosyl-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KOJIBIOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6V2933TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kojibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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